Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate
CAS No.: 1863507-27-0
Cat. No.: VC7118185
Molecular Formula: C9H14N2O2
Molecular Weight: 182.223
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1863507-27-0 |
|---|---|
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.223 |
| IUPAC Name | ethyl 2-(1,5-dimethylpyrazol-4-yl)acetate |
| Standard InChI | InChI=1S/C9H14N2O2/c1-4-13-9(12)5-8-6-10-11(3)7(8)2/h6H,4-5H2,1-3H3 |
| Standard InChI Key | JEKDBLLZLNGWFG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=C(N(N=C1)C)C |
Introduction
Synthetic Pathways and Industrial Production
While detailed synthetic protocols for ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate are proprietary, general methods for analogous pyrazole-acetate derivatives involve nucleophilic substitution reactions. A plausible route includes:
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Condensation: Reacting 1,5-dimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate).
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Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency.
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Purification: Column chromatography or recrystallization yields high-purity product .
Industrial-scale production likely employs continuous flow reactors to optimize yield and reduce costs, though specific details remain undisclosed .
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery and Medicinal Chemistry
The compound’s pyrazole core is a privileged scaffold in drug design due to its ability to interact with biological targets. Key therapeutic areas include:
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Anti-Inflammatory Agents: Pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .
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Antimicrobials: Structural analogs demonstrate activity against Gram-positive bacteria and fungi, likely via membrane disruption .
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Analgesics: Modulation of neurotransmitter systems (e.g., serotonin, dopamine) has been observed in related compounds .
Future Directions and Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the pyrazole and ester groups could optimize pharmacological profiles.
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Target Identification: Proteomic studies are needed to elucidate binding partners and mechanisms.
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Green Chemistry: Developing solvent-free or catalytic synthesis methods would enhance sustainability.
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